(3-Methylbutoxy)tri(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbutoxy)tri(propan-2-yl)silane is a chemical compound with the molecular formula C14H32O2Si It is a silane derivative characterized by the presence of a 3-methylbutoxy group and three propan-2-yl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbutoxy)tri(propan-2-yl)silane typically involves the reaction of 3-methylbutanol with tri(propan-2-yl)silane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the attainment of high-purity product.
Chemical Reactions Analysis
Types of Reactions: (3-Methylbutoxy)tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The 3-methylbutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
(3-Methylbutoxy)tri(propan-2-yl)silane finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential role in modifying biological surfaces and interfaces.
Medicine: Explored for its use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-Methylbutoxy)tri(propan-2-yl)silane involves its interaction with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, modifying their surface properties. The pathways involved include:
Surface Modification: The compound can alter the hydrophobicity or hydrophilicity of surfaces.
Chemical Bond Formation: It can form covalent bonds with other molecules, leading to the creation of new materials with enhanced properties.
Comparison with Similar Compounds
- (3-Bromopropoxy)tri(propan-2-yl)silane
- (3-Chloropropoxy)tri(propan-2-yl)silane
- (3-Fluoropropoxy)tri(propan-2-yl)silane
Comparison: (3-Methylbutoxy)tri(propan-2-yl)silane is unique due to the presence of the 3-methylbutoxy group, which imparts distinct chemical and physical properties compared to its halogenated counterparts. The methyl group enhances the compound’s stability and reactivity, making it suitable for specific applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
524961-70-4 |
---|---|
Molecular Formula |
C14H32OSi |
Molecular Weight |
244.49 g/mol |
IUPAC Name |
3-methylbutoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H32OSi/c1-11(2)9-10-15-16(12(3)4,13(5)6)14(7)8/h11-14H,9-10H2,1-8H3 |
InChI Key |
NWMDGWWFPPMJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCO[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.